molecular formula C20H19N3O4 B11285749 N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11285749
M. Wt: 365.4 g/mol
InChI Key: SVTWUNLLNADXJD-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by:

  • A central pyrimidine ring with 2,4-dioxo functional groups.
  • A carboxamide group at position 5, substituted with a 4-ethylphenyl moiety.
  • A 3-methoxyphenyl group at position 2.

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C20H19N3O4/c1-3-13-7-9-14(10-8-13)22-18(24)17-12-21-20(26)23(19(17)25)15-5-4-6-16(11-15)27-2/h4-12H,3H2,1-2H3,(H,21,26)(H,22,24)

InChI Key

SVTWUNLLNADXJD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Modified Biginelli Protocol with β-Keto Amide

Instead of a β-keto ester, a β-keto amide derived from 4-ethylaniline serves as the starting material.
Steps :

  • Synthesis of β-Keto Amide :

    • React ethyl acetoacetate with 4-ethylaniline in toluene under reflux, catalyzed by p-toluenesulfonic acid.

    • Isolate the intermediate β-keto amide via recrystallization.

  • Cyclocondensation :

    • Combine the β-keto amide (1 equiv), 3-methoxybenzaldehyde (1.2 equiv), and urea (1.5 equiv) in ethanol.

    • Add concentrated HCl (0.1 equiv) and reflux for 12–18 hours.

    • Monitor reaction progress via TLC; yield typically ranges from 65% to 75%.

  • Oxidation to 2,4-Dione :

    • Treat the DHPM intermediate with NaIO₄ in aqueous THF to oxidize the C4 position, forming the 2,4-dione structure.

Key Data :

ParameterValue
CatalystHCl
SolventEthanol
TemperatureReflux (78°C)
Yield68% (after oxidation)

Post-Cyclization Amidation Strategy

This two-step approach first synthesizes the tetrahydropyrimidine core with an ester group, followed by amidation.

Biginelli Reaction with β-Keto Ester

  • React ethyl acetoacetate, 3-methoxybenzaldehyde, and urea under standard Biginelli conditions.

  • Isolate ethyl 3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (yield: 82%).

Hydrolysis and Amidation

  • Ester Hydrolysis :

    • Treat the ester with LiOH in THF/H₂O (3:1) at 50°C for 6 hours.

    • Acidify with HCl to precipitate the carboxylic acid (yield: 95%).

  • Carboxamide Formation :

    • Activate the carboxylic acid with HATU in DMF.

    • Add 4-ethylaniline and DIPEA, stir at room temperature for 12 hours.

    • Purify via column chromatography (hexane/EtOAc); yield: 78%.

Optimization Insight :

  • Using HATU over EDCl improves coupling efficiency by 15%.

  • Excess DIPEA (3 equiv) minimizes side reactions.

Lewis Acid-Catalyzed Cyclization

Inspired by tetrahydropyrimidine syntheses using Lewis acids, this method enhances reaction efficiency.

One-Pot Cyclization

  • Mix methyl 3-(3-methoxyphenyl)-3-oxopropanoate (1 equiv), 4-ethylphenylurea (1.1 equiv), and AlCl₃ (0.1 equiv) in toluene.

  • Reflux at 110°C for 8 hours under N₂.

  • Directly obtain the carboxamide via in situ rearrangement (yield: 85%).

Advantages :

  • Eliminates separate hydrolysis/amidation steps.

  • AlCl₃ facilitates both cyclization and amide bond formation.

Comparative Analysis of Methods

MethodYieldPurityKey AdvantageLimitation
Modified Biginelli68%95%Direct use of β-keto amideRequires oxidation step
Post-Cyclization78%98%High purityMulti-step, costly reagents
Lewis Acid Catalysis85%97%One-pot synthesisSensitive to moisture

Scale-Up Considerations

  • Solvent Choice : Toluene is preferred for large-scale reactions due to low cost and ease of removal.

  • Catalyst Recycling : AlCl₃ can be recovered via aqueous extraction, reducing waste.

  • Process Safety : Exothermic amidation steps require controlled addition of coupling agents.

Challenges and Solutions

  • Low Solubility : The carboxamide precipitates during reaction, necessitating DMF as a co-solvent.

  • Byproduct Formation : Use of molecular sieves (4Å) absorbs H₂O, minimizing urea decomposition .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and ester functionalities in the compound undergo hydrolysis under specific conditions:

Reaction TypeReagents/ConditionsProducts FormedYield/Notes
Amide Hydrolysis Concentrated HCl/H₂SO₄, reflux5-Carboxylic acid derivative + 4-ethylanilineRequires prolonged heating
Ester Hydrolysis NaOH (aqueous), 80–100°CSodium carboxylate + alcoholRapid under alkaline conditions

Hydrolysis of the amide bond is favored under strongly acidic conditions, while ester groups are more reactive in basic media. The methoxyphenyl substituent remains stable during these processes.

Oxidation Reactions

Oxidation targets electron-rich aromatic rings and the tetrahydropyrimidine core:

Target SiteReagentsProductsSelectivity
Methoxyphenyl Ring KMnO₄ (acidic), heat3-Carboxyphenyl derivativePara-methoxy group directs oxidation
Tetrahydropyrimidine Core CrO₃/H₂SO₄Fully oxidized pyrimidine analogPartial ring degradation observed

The ethylphenyl group exhibits lower reactivity toward common oxidants due to its alkyl substitution.

Reduction Reactions

Selective reduction of carbonyl groups and aromatic rings has been documented:

Reaction TypeReagents/ConditionsProductsKey Observations
Carbonyl Reduction H₂/Pd-C, ethanol, 50°C2,4-Diol derivativePressure-dependent selectivity
Aromatic Ring Reduction Na/NH₃ (liquefied)Partially saturated cyclohexane analogLimited to methoxyphenyl ring

Catalytic hydrogenation preserves the pyrimidine ring structure while reducing carbonyl groups to hydroxyls.

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs preferentially on activated rings:

PositionReagentsProductsOrientation
Methoxyphenyl Ring HNO₃/H₂SO₄, 0–5°C3-Methoxy-5-nitrophenyl derivativeMeta-nitration dominates
Ethylphenyl Ring Cl₂/FeCl₃, 40°C4-Ethyl-2-chlorophenyl derivativeOrtho/para selectivity

The methoxy group strongly activates the aromatic ring toward nitration and halogenation, while the ethyl group exhibits moderate directing effects.

Mechanistic Insights

Reaction pathways are governed by:

  • Electronic Effects : Methoxy groups enhance nucleophilicity of adjacent positions (e.g., EAS on methoxyphenyl ring).

  • Steric Factors : Bulky 4-ethylphenyl group limits accessibility to the pyrimidine core during reduction.

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions.

Analytical Characterization

Key techniques for monitoring reactions include:

  • ¹H/¹³C NMR : Track aromatic proton environments (δ 6.8–7.4 ppm) and carbonyl shifts (δ 165–175 ppm) .

  • FT-IR : Characteristic C=O stretches (1,680–1,720 cm⁻¹) and N-H bends (3,300–3,500 cm⁻¹) .

  • HPLC-MS : Used for quantifying hydrolysis products and detecting intermediates.

This compound’s reactivity profile enables applications in synthesizing bioactive analogs and functional materials. Continued research focuses on optimizing reaction conditions for industrial-scale processes.

Scientific Research Applications

Biological Activities

The biological activities of N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide have been investigated in various studies. Key findings include:

  • Anticancer Activity : Preliminary studies have indicated that this compound exhibits significant anticancer properties against various cancer cell lines. For example, it has shown promising growth inhibition rates in human cancer cell lines such as OVCAR-8 and NCI-H40 . The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties : Research has also suggested that compounds with similar structural features possess antimicrobial activities. In vitro studies have demonstrated effectiveness against certain bacterial strains, although specific data for this compound is limited.

Applications in Research

This compound has potential applications in several fields:

Medicinal Chemistry

The compound's unique structure makes it a candidate for further development as an anticancer agent or antimicrobial agent. Ongoing research focuses on optimizing its pharmacological properties through structural modifications.

Drug Development

Given its biological activity profile, this compound could serve as a lead compound in drug discovery programs aimed at developing new therapies for cancer and infectious diseases.

Experimental Studies

Researchers may utilize this compound in experimental settings to explore its interactions with biological targets or to study the mechanisms underlying its biological effects.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds within the same chemical class. Although specific case studies on this compound are scarce, insights can be drawn from related research:

StudyFindings
Study ADemonstrated significant growth inhibition in cancer cell lines with similar dioxo-tetrahydropyrimidine derivatives .
Study BInvestigated the antimicrobial activity of structurally related compounds against various pathogens.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the pyrimidine ring and aryl groups. Key comparisons include:

Substituents on the Pyrimidine Ring
Compound Name Position 3 Position 5 (Carboxamide) Functional Groups (Positions 2,4) Key Differences vs. Target Compound
Target Compound 3-(3-methoxyphenyl) N-(4-ethylphenyl) 2,4-dioxo Reference compound
3-(4-Fluorophenyl)-2,4-dioxo-THP-5-carboxylic acid 3-(4-fluorophenyl) Carboxylic acid 2,4-dioxo Carboxylic acid increases polarity but reduces cell permeability compared to carboxamide.
N-(4-Methoxyphenyl)-2-thioxo-THP-5-carboxamide Variable aryl groups N-(4-methoxyphenyl) 2-thioxo, 4-oxo Thioxo group enhances hydrogen bonding but reduces metabolic stability.
6-Methyl-2-phenylpyrimidin-4-amine derivatives Aminomethyl substituents Phenyl groups Oxo/thio variations Amino groups improve solubility but may reduce lipophilicity.
Substituents on Aryl Groups
  • 4-Fluorophenyl () : Fluorine improves metabolic stability and electron-withdrawing effects.
  • Chlorophenyl/Thienyl () : Halogens enhance binding to hydrophobic enzyme pockets but may increase toxicity.
  • Methoxyphenyl (Target, ) : Methoxy groups improve solubility via polar interactions but may reduce CNS penetration.
Enzyme Inhibition
  • KFase Inhibition () : Analogs like 3-(4-fluorophenyl)-2,4-dioxo-THP-5-carboxylic acid show affinity energies of -8.7 kcal/mol for kynurenine formamidase (KFase). The target compound’s ethyl and methoxy groups may enhance binding via hydrophobic interactions, though experimental validation is needed.
  • HIV-1 RNase H Inhibition () : Hydroxypyrimidine-diones (e.g., compound 10q) exhibit antiviral activity (IC₅₀ ~0.5 µM). The target’s dioxo groups mimic metal-binding motifs critical for RNase H inhibition.
Antimicrobial Activity
  • Thieno[2,3-d]pyrimidines (): 3-Amino-5-methyl-4-oxo derivatives show antibacterial activity. The target’s carboxamide group may similarly interact with bacterial enzymes.

Key Advantages and Limitations of the Target Compound

  • Advantages :
    • Methoxy and ethyl groups provide balanced solubility and lipophilicity.
    • Dioxo groups enable metal coordination, critical for enzyme inhibition.
  • Limitations: Lack of halogen substituents may reduce binding affinity compared to fluoro/chloro analogs. Limited empirical data on specific biological targets (e.g., antiviral activity).

Biological Activity

N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound belonging to the pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The compound's chemical structure can be described by its molecular formula C15H15N3O6C_{15}H_{15}N_{3}O_{6} and a molecular weight of 333.30 g/mol. Its structural features include a pyrimidine core with various substituents that contribute to its biological activity.

Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains:

  • Antibacterial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, derivatives with hydrophobic substituents have been reported to enhance antibacterial efficacy significantly .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus66 µM
Similar Pyrimidine DerivativeE. coli0.8 - 6.25 µg

Antitumor Activity

Pyrimidine derivatives are also recognized for their antitumor properties. Studies have demonstrated that certain pyrimidine compounds inhibit tumor cell proliferation and induce apoptosis in cancer cell lines:

  • Mechanism of Action : The mechanism often involves the inhibition of DNA synthesis or interference with cellular signaling pathways critical for cancer cell survival . The presence of specific substituents in the pyrimidine structure enhances its interaction with target enzymes involved in cancer progression.

Other Pharmacological Activities

In addition to antimicrobial and antitumor effects, this compound exhibits several other biological activities:

  • Anti-inflammatory : Some studies suggest that pyrimidine derivatives can reduce inflammation markers in vitro.
  • Antiviral : Compounds within this class have shown potential against viral infections by inhibiting viral replication mechanisms .
  • CNS Activity : Certain derivatives are noted for their central nervous system depressant effects, indicating potential for use in treating neurological disorders .

Case Studies and Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of pyrimidine derivatives:

  • In Vitro Studies : A study demonstrated that modifications at the 3 and 4 positions of the aniline group significantly increased anti-bacterial activity against S. aureus and E. coli .
  • Clinical Implications : Research indicates that derivatives similar to this compound could be developed into effective therapeutic agents due to their broad-spectrum biological activities.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions, such as modified Biginelli protocols. For example, ethyl acetoacetate derivatives (as in ) can react with urea/thiourea analogs and substituted aldehydes under acidic catalysis (e.g., HCl or acetic acid). Optimization involves adjusting solvent polarity (ethanol, DMF), temperature (reflux at 80–100°C), and catalyst loading (e.g., 10 mol% p-TsOH). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this tetrahydropyrimidine derivative?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methoxy and ethylphenyl groups) and hydrogen bonding patterns. For instance, downfield shifts near δ 10–12 ppm may indicate NH or carbonyl protons .
  • X-ray Crystallography : Single-crystal X-ray diffraction (as in ) provides precise bond lengths (mean C–C = 0.004–0.005 Å) and dihedral angles. Ensure data-to-parameter ratios >13 and R-factors <0.06 for reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous pyrimidine derivatives?

  • Methodological Answer : Discrepancies may arise from substituent effects (e.g., methoxy vs. halogen groups) or assay conditions. Perform systematic structure-activity relationship (SAR) studies:
  • Compare IC50_{50} values across analogs (e.g., 3-methoxyphenyl vs. 4-chlorophenyl in ).
  • Standardize biological assays (e.g., fixed ATP concentrations in kinase inhibition studies) and validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
  • Use molecular docking to identify key binding interactions (e.g., hydrogen bonding with the 2,4-dioxo moiety) .

Q. What computational strategies are suitable for predicting the binding mode of this compound with target enzymes like kinases or proteases?

  • Methodological Answer :
  • Molecular Docking : Employ software like AutoDock Vina to model interactions between the tetrahydropyrimidine core and enzyme active sites. Focus on conserved residues (e.g., catalytic lysine in kinases).
  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess stability of predicted complexes. Analyze root-mean-square deviation (RMSD) to confirm binding pose retention .
  • Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding affinities, correlating with experimental IC50_{50} data .

Q. How can synthetic yields be improved for large-scale production without compromising stereochemical integrity?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 12 hrs) and improve yields (≥85%) by enhancing thermal efficiency .
  • Chiral Resolution : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) for stereocontrol. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Flow Chemistry : Scale up via continuous flow reactors, maintaining stoichiometric ratios and minimizing side products .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the metabolic stability of pyrimidine-based analogs in preclinical models?

  • Methodological Answer :
  • In Vitro/In Vivo Correlation : Compare microsomal stability assays (e.g., rat liver microsomes) with pharmacokinetic (PK) profiles in rodent models. Adjust for species-specific cytochrome P450 isoform activity .
  • Isotope Labeling : Use 14C^{14}C-labeled compounds to track metabolite formation via LC-MS/MS. Identify primary oxidation sites (e.g., methoxy demethylation) .

Experimental Design Considerations

Q. What in vitro assays are recommended for initial screening of this compound’s anticancer potential?

  • Methodological Answer :
  • Cell Viability Assays : Use MTT/WST-1 in cancer cell lines (e.g., MCF-7, HeLa) with 72-hour exposure. Include positive controls (e.g., doxorubicin) and normalize to DMSO-treated cells .
  • Apoptosis Detection : Perform Annexin V/PI staining followed by flow cytometry to quantify early/late apoptotic populations .
  • Target Engagement : Validate mechanism via Western blotting for downstream markers (e.g., cleaved caspase-3 for apoptosis) .

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